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Compound of Interest

Compound Name: 2',5'-Bis-O-(triphenylMethyl)uridine

CAS No.: 6554-11-6

Cat. No.: B1595154

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural and thermodynamic properties of

RNA containing 2',5'-phosphodiester linkages with standard 3',5'-linked RNA and other

common modifications, such as 2'-O-methylated uridine and pseudouridine. The information

presented is supported by experimental data from peer-reviewed literature to aid in the rational

design of RNA-based therapeutics and research tools.

Introduction to 2',5'-Phosphodiester Linkages in
RNA
In canonical RNA, nucleotides are connected by a phosphodiester bond between the 3'-

hydroxyl group of one ribose and the 5'-phosphate group of the next. However, the presence of

a 2'-hydroxyl group on the ribose sugar allows for the formation of an alternative 2',5'-

phosphodiester linkage. While less common in biological systems, these linkages are of

significant interest as they can modulate the structural, thermodynamic, and enzymatic

resistance properties of RNA. Understanding the impact of 2',5'-linkages is crucial for

applications in antisense technology, siRNA, and aptamer development.
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Comparative Analysis of Structural and
Thermodynamic Properties
The incorporation of 2',5'-phosphodiester linkages into an RNA duplex induces notable

changes in its structure and stability compared to native RNA and other modified analogues.

Impact on Duplex Stability
The presence of 2',5'-phosphodiester linkages is generally destabilizing to an RNA duplex. The

extent of this destabilization is dependent on the number and position of the 2',5'-linkages. In

contrast, modifications like 2'-O-methylation and pseudouridine are known to often enhance

duplex stability.
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Modification
Effect on Melting
Temperature (Tm)

Key Structural
Consequences

Native (3',5'-linked) Baseline
Standard A-form helical

geometry.

2',5'-linked Uridine

Decreases Tm (destabilizing).

One study reported a drop of

4.3°C per 2',5'-linkage.[1]

Local perturbations in the RNA

backbone, leading to a more

compressed or kinked

structure.[1] The ribose sugar

at the 2'-linked nucleotide

tends to adopt a 2'-endo

conformation, contrasting with

the typical 3'-endo pucker in A-

form RNA.[1]

2'-O-methyl Uridine Increases Tm (stabilizing).

The 2'-O-methyl group favors

the C3'-endo sugar pucker,

which is characteristic of the A-

form helix, thus pre-organizing

the backbone for duplex

formation.[2] This modification

can also increase resistance to

nuclease degradation.[3]

Pseudouridine (Ψ)

Generally increases Tm

(stabilizing). The effect is

context-dependent.[4][5]

The C-glycosidic bond in

pseudouridine offers enhanced

base stacking and an

additional hydrogen bond

donor (N1-H), which can

contribute to greater duplex

stability.[4][5]

Structural Perturbations
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have revealed

the precise structural changes induced by 2',5'-linkages.
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Parameter Native (3',5') RNA Duplex
RNA Duplex with 2',5'-
Linkages

Global Structure Canonical A-form helix.

Overall A-type duplex is

maintained, but with a more

compressed backbone.[1]

Sugar Pucker Predominantly C3'-endo.

The 2'-linked nucleotide often

shows a C2'-endo sugar

pucker.[1]

Backbone Torsion Angles
Standard values for A-form

RNA.

Significant alterations in

backbone torsion angles

around the 2',5'-linkage to

accommodate the isomeric

bond.

Helical Parameters Standard A-form values.

Local changes in parameters

such as slide and x-

displacement are observed at

and near the site of the 2',5'-

linkage.[1]

Experimental Protocols
Detailed methodologies are crucial for the synthesis and analysis of RNA containing 2',5'-

phosphodiester linkages.

Synthesis of RNA Oligonucleotides with 2',5'-Linkages
The chemical synthesis of RNA with site-specific 2',5'-linkages is achieved through solid-phase

phosphoramidite chemistry.

Phosphoramidite Preparation: A key starting material is the 3'-TBDMS (tert-

butyldimethylsilyl)-protected phosphoramidite of the desired nucleoside (e.g., uridine).[1] This

isomeric phosphoramidite directs the formation of the 2',5'-linkage during synthesis.

Solid-Phase Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer,

typically on a controlled pore glass (CPG) solid support.
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Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound

nucleoside is removed with an acid (e.g., trichloroacetic acid).

Coupling: The prepared 3'-TBDMS-protected phosphoramidite is activated and coupled to

the 5'-hydroxyl of the growing RNA chain.

Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion

mutants.

Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester.

Deprotection and Purification: After synthesis, the oligonucleotide is cleaved from the solid

support. Protecting groups on the bases and phosphates are removed, typically with a

mixture of ammonium hydroxide and methylamine (AMA). The 2'-hydroxyl protecting groups

(e.g., TBDMS) are removed using a fluoride source like triethylamine trihydrofluoride. The

final product is purified by polyacrylamide gel electrophoresis (PAGE) and/or high-

performance liquid chromatography (HPLC).[1]

X-ray Crystallography for Structural Determination
Sample Preparation and Crystallization: The purified RNA oligonucleotide is dissolved in a

buffer solution and annealed to form a duplex. Crystallization screening is performed using

vapor diffusion methods (hanging or sitting drop) with a variety of precipitants, salts, and

buffers to find conditions that yield diffraction-quality crystals.[1]

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray

diffraction data are collected at a synchrotron source.

Structure Solution and Refinement: The diffraction data are processed to determine the

space group and unit cell dimensions. The phase problem is solved using methods like

molecular replacement, using a known RNA duplex structure as a search model. The

resulting electron density map is used to build and refine the atomic model of the RNA

duplex containing the 2',5'-linkage.[1]

NMR Spectroscopy for Solution Structure and Dynamics
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Sample Preparation: The RNA sample is dissolved in an appropriate buffer, and D₂O is

added for experiments observing non-exchangeable protons, while a 90:10 H₂O/D₂O mixture

is used for observing exchangeable imino protons.

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

1D ¹H NMR: To observe the imino protons involved in Watson-Crick base pairing,

confirming duplex formation.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close

in space, providing distance restraints for structure calculation.

2D TOCSY (Total Correlation Spectroscopy): To identify protons that are scalar-coupled

within the same ribose spin system.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons, aiding in resonance assignment.

³¹P NMR: To probe the conformation of the phosphodiester backbone.

Structure Calculation: The assigned resonances and the distance/dihedral angle restraints

derived from the NMR data are used in computational programs (e.g., XPLOR-NIH, AMBER)

to calculate an ensemble of structures consistent with the experimental data.

Thermal Denaturation Analysis
Sample Preparation: The RNA duplex is prepared by mixing equimolar amounts of the

complementary single strands in a buffer solution (e.g., sodium phosphate buffer with NaCl

and MgCl₂).

Measurement: The absorbance of the RNA solution, typically at 260 nm, is monitored as a

function of temperature using a UV-Vis spectrophotometer equipped with a temperature

controller.

Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50%

of the duplex is dissociated. This is typically found from the maximum of the first derivative of

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595154?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


the melting curve (absorbance vs. temperature). Thermodynamic parameters (ΔH°, ΔS°, and

ΔG°) can be derived by fitting the melting curves.[6]

Visualizations
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Caption: Workflow for RNA synthesis, purification, and structural analysis.
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Comparison of 3',5' vs. 2',5' Phosphodiester Linkages
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Caption: Schematic comparison of 3',5' and 2',5' RNA backbone linkages.

Conclusion
The incorporation of 2',5'-phosphodiester linkages into RNA oligonucleotides provides a means

to modulate their structural and thermodynamic properties. While these linkages generally
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destabilize RNA duplexes, their unique structural features, such as the induction of a C2'-endo

sugar pucker and backbone compression, can be exploited in the design of RNA-based tools

and therapeutics. In contrast, modifications like 2'-O-methylation and pseudouridylation

typically enhance duplex stability. The choice of modification should therefore be guided by the

specific application, whether it requires enhanced stability, nuclease resistance, or specific

structural conformations for molecular recognition. The experimental protocols outlined provide

a framework for the synthesis and detailed structural characterization of these modified RNAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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